

Spectroscopic Profile of 2-Bromo-5-methylpyrazine: A Technical Guide for Researchers

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Compound of Interest

Compound Name: 2-Bromo-5-methylpyrazine

Cat. No.: B1289261

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For immediate release: This technical guide provides an in-depth analysis of the ^1H and ^{13}C Nuclear Magnetic Resonance (NMR) spectroscopic data for the compound **2-Bromo-5-methylpyrazine**. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis, offering a foundational understanding of the structural characterization of this pyrazine derivative. In the absence of publicly available experimental spectra, this guide presents predicted NMR data based on established spectroscopic principles, alongside a detailed experimental protocol for data acquisition.

Predicted ^1H and ^{13}C NMR Spectroscopic Data

The following tables summarize the predicted chemical shifts (δ), multiplicities, and coupling constants (J) for **2-Bromo-5-methylpyrazine**. These predictions are derived from the analysis of its molecular structure and comparison with structurally related compounds.

Table 1: Predicted ^1H NMR Data for **2-Bromo-5-methylpyrazine**

Proton	Predicted Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H-3	8.3 - 8.5	Singlet (s)	-
H-6	8.2 - 8.4	Singlet (s)	-
-CH ₃	2.4 - 2.6	Singlet (s)	-

Table 2: Predicted ¹³C NMR Data for **2-Bromo-5-methylpyrazine**

Carbon	Predicted Chemical Shift (δ , ppm)
C-2	145 - 150
C-3	148 - 152
C-5	155 - 160
C-6	140 - 145
-CH ₃	20 - 25

Experimental Protocol for NMR Data Acquisition

This section outlines a standard operating procedure for the acquisition of ¹H and ¹³C NMR spectra of **2-Bromo-5-methylpyrazine**.

Instrumentation:

- A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

Sample Preparation:

- Weigh approximately 10-20 mg of **2-Bromo-5-methylpyrazine**.
- Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.
- Transfer the solution to a clean, dry 5 mm NMR tube.

^1H NMR Acquisition Parameters:

- Pulse Program: Standard single-pulse experiment (e.g., zg30).
- Spectral Width: Approximately 12-15 ppm, centered around 6-7 ppm.
- Acquisition Time: 2-4 seconds.
- Relaxation Delay: 1-5 seconds.
- Number of Scans: 16-64, depending on the sample concentration.
- Temperature: 298 K.

^{13}C NMR Acquisition Parameters:

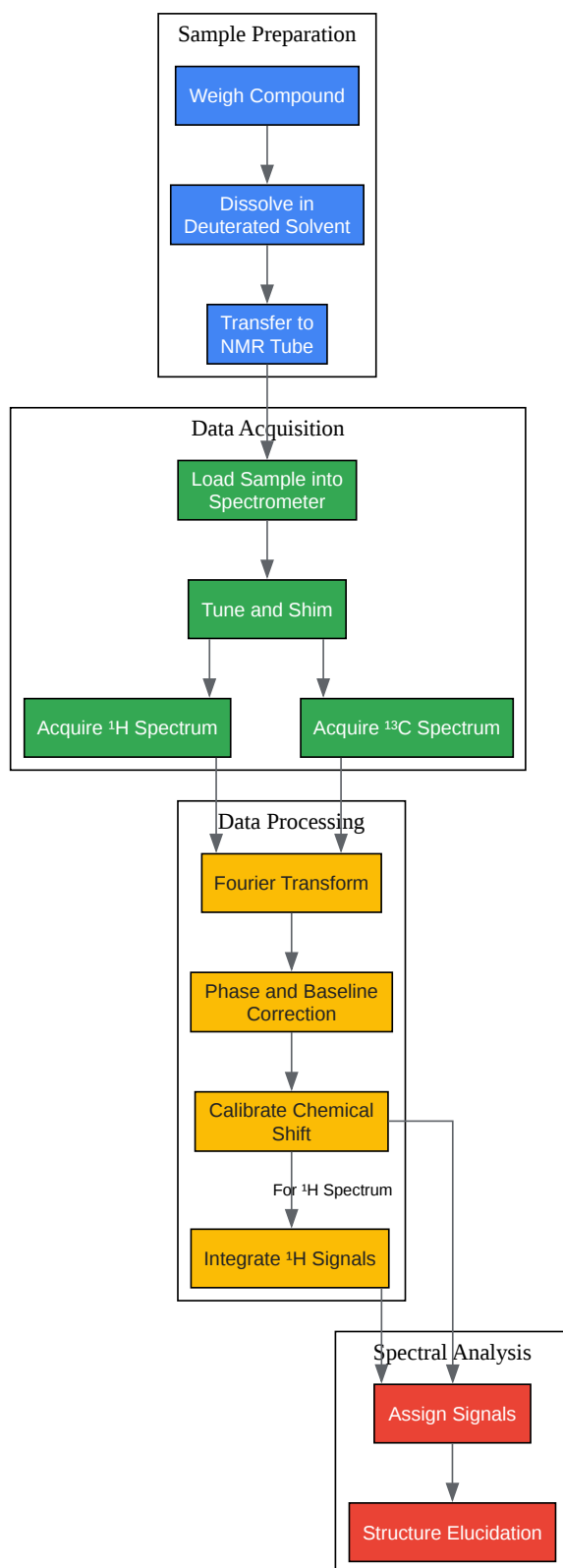
- Pulse Program: Proton-decoupled single-pulse experiment with NOE (e.g., zgpg30).
- Spectral Width: Approximately 200-220 ppm, centered around 100-120 ppm.
- Acquisition Time: 1-2 seconds.
- Relaxation Delay: 2-10 seconds.
- Number of Scans: 1024-4096, to achieve an adequate signal-to-noise ratio.
- Temperature: 298 K.

Data Processing:

- Apply a Fourier transform to the acquired Free Induction Decays (FIDs).
- Perform phase and baseline corrections on the resulting spectra.
- Calibrate the chemical shift scale using the residual solvent peak (for CDCl_3 : $\delta = 7.26$ ppm for ^1H and $\delta = 77.16$ ppm for ^{13}C).
- Integrate the signals in the ^1H spectrum to determine the relative proton ratios.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the NMR analysis of **2-Bromo-5-methylpyrazine**.



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